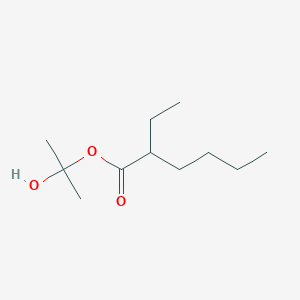

2-Hydroxypropyl 2-ethylhexanoate

Description

Properties

IUPAC Name |

2-hydroxypropyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYYLBZELJCFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866719 | |

| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

58921-10-1 | |

| Record name | 2-Hydroxypropyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58921-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxypropyl 2-ethylhexanoate chemical structure and CAS number

Chemical Identity, Synthesis, and Biopharmaceutical Implications

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (CAS 58921-10-1) is a mono-ester surfactant and emollient derived from the esterification of propylene glycol (1,2-propanediol) and 2-ethylhexanoic acid.[1][2] While often encountered in industrial mixtures, the specific isomer—esterified at the primary hydroxyl group of propylene glycol—presents unique physicochemical properties relevant to drug delivery systems (DDS) and topical formulations.

This guide provides a rigorous analysis of the molecule's structure, synthesis challenges (regioselectivity), and critical toxicological considerations driven by its hydrolysis metabolite, 2-ethylhexanoic acid (2-EHA).

Chemical Identity & Structural Analysis[3][4][5][6][7]

Nomenclature and CAS Registry

The precise identification of this compound requires distinguishing it from its structural isomers and the diester form.

| Parameter | Detail |

| Chemical Name | 2-Hydroxypropyl 2-ethylhexanoate |

| IUPAC Name | 1-hydroxypropan-2-yl 2-ethylhexanoate (often used interchangeably depending on nomenclature priority) OR 2-hydroxypropyl 2-ethylhexanoate |

| CAS Number | 58921-10-1 |

| Molecular Formula | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol |

| SMILES | CCCCC(CC)C(=O)OCC(C)O |

| Key Isomerism | Regioisomer: The ester bond is at the primary alcohol (C1) of propylene glycol.[3][4] Stereoisomerism: The 2-ethylhexanoyl chain contains a chiral center, and the propylene glycol moiety contains a chiral center. Commercial grades are typically racemic mixtures. |

Structural Visualization

The molecule consists of a lipophilic branched alkyl chain (2-ethylhexyl) and a hydrophilic propylene glycol head group. This amphiphilic structure grants it surfactant properties, defined by a calculated LogP of approximately 2.7.

Key Structural Features:

-

Steric Hindrance: The ethyl group at the

-position of the acid moiety increases hydrolytic stability compared to linear fatty acid esters. -

Free Hydroxyl: The secondary hydroxyl group on the propyl chain allows for hydrogen bonding or further functionalization.

Synthesis & Manufacturing Process

Reaction Mechanism

The synthesis involves the direct esterification of 1,2-propanediol with 2-ethylhexanoic acid. A critical challenge in this process is regioselectivity . 1,2-propanediol has two hydroxyl groups:

-

Primary (-CH₂OH): Kinetically favored, leading to the target molecule (2-Hydroxypropyl 2-ethylhexanoate).

-

Secondary (-CH(OH)-): Thermodynamically less favored due to steric hindrance, leading to the minor isomer (1-Methyl-2-hydroxyethyl 2-ethylhexanoate).

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the competitive esterification pathway and the formation of the diester impurity.

Figure 1: Competitive esterification pathways. Kinetic control favors the target primary ester (CAS 58921-10-1).

Protocol: Acid-Catalyzed Esterification (Lab Scale)

Note: This protocol is designed for high mono-ester selectivity.

-

Stoichiometry: Charge a 3-neck round bottom flask with 1,2-propanediol (1.5 eq) and 2-ethylhexanoic acid (1.0 eq). Excess diol suppresses diester formation.

-

Catalysis: Add p-toluenesulfonic acid (0.5 mol%).

-

Reaction: Heat to 120-130°C under nitrogen sparge.

-

Water Removal: Use a Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle).

-

Monitoring: Monitor acid value (AV) titration until AV < 5 mg KOH/g.

-

Workup: Neutralize catalyst with sodium bicarbonate. Wash with brine to remove excess propylene glycol.

-

Purification: Fractional distillation under high vacuum (< 1 mmHg) is required to separate the mono-ester from the diester.

Physicochemical Profile

Data summarized below represents the mono-ester form.

| Property | Value (Approx.) | Relevance to Formulation |

| Physical State | Clear, colorless liquid | Easy handling in liquid manufacturing. |

| Boiling Point | ~260°C (760 mmHg) | High thermal stability for hot-melt processes. |

| Flash Point | > 110°C | Non-flammable rating for transport. |

| LogP (Octanol/Water) | 2.7 | Lipophilic; suitable for oil-in-water emulsions. |

| Solubility | Soluble in ethanol, oils; Insoluble in water | Good solvent for lipophilic APIs. |

| Viscosity | Low (< 50 cP) | Reduces viscosity of heavy formulations. |

Toxicology & Metabolic Fate (Critical for Drug Development)

Metabolic Hydrolysis

For pharmaceutical scientists, the safety profile of 2-hydroxypropyl 2-ethylhexanoate is dictated by its hydrolysis in vivo. Carboxylesterases (CES1/CES2) in the liver and skin rapidly cleave the ester bond.

The 2-Ethylhexanoic Acid (2-EHA) Concern

The hydrolysis yields 2-Ethylhexanoic Acid (2-EHA) .

-

Mechanism of Toxicity: 2-EHA is a branched-chain fatty acid analogue that acts as a peroxisome proliferator. It has been associated with teratogenicity in rodent models (MODA: Valproic acid-like mechanism).

-

Regulatory Status: While propylene glycol esters are generally recognized as safe (GRAS) for cosmetics, the specific release of 2-EHA requires a risk assessment (PDE calculation) for pharmaceutical applications, particularly in pregnant populations.

Metabolic Pathway Diagram (DOT)

Figure 2: Metabolic hydrolysis yielding Propylene Glycol (safe) and 2-EHA (potential tox liability).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23497921, Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester. Retrieved from [Link][5]

-

Cosmetic Ingredient Review (CIR) Expert Panel (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Washington, DC.[6] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexanoic acid - Toxicological information. Retrieved from [Link]

Sources

- 1. 186817-80-1|(2S)-2-Ethylhexyl 2-hydroxypropanoate|BLD Pharm [bldpharm.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Propylene Glycol Diethylhexanoate | C19H36O4 | CID 21960538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | C11H22O3 | CID 23497921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxypropyl 2-ethylhexanoate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-Hydroxypropyl 2-ethylhexanoate using two core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will explore the predicted spectral features based on the molecule's structure, detail robust analytical protocols, and demonstrate how these complementary techniques provide a self-validating system for unambiguous molecular identification.

Introduction: The Molecular Profile of 2-Hydroxypropyl 2-ethylhexanoate

2-Hydroxypropyl 2-ethylhexanoate (CAS No. 58921-10-1) is a diester of significant interest in various industrial and pharmaceutical applications, valued for its properties as an emollient and solvent.[1] Its molecular structure consists of a chiral 2-ethylhexanoate moiety ester-linked to a 2-hydroxypropyl group. The presence of an ester, a secondary alcohol, and multiple chiral centers necessitates a robust analytical approach for quality control, stability testing, and formulation development.

Spectroscopic analysis provides a non-destructive, highly specific fingerprint of the molecule. NMR spectroscopy maps the carbon-hydrogen framework, offering detailed insights into connectivity and stereochemistry, while FTIR spectroscopy identifies the key functional groups present and their chemical environment. Together, they form a powerful analytical dyad for complete structural verification.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by measuring the evanescent wave that penetrates a small distance into the sample.

Predicted FTIR Absorption Bands: The FTIR spectrum of 2-Hydroxypropyl 2-ethylhexanoate will be dominated by absorptions from its three key functional components: the alcohol O-H group, the alkane C-H bonds, and the ester C=O and C-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity / Shape | Functional Group Assignment |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Alcohol (-OH). The broadness is due to intermolecular hydrogen bonding. [2] |

| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp | Aliphatic C-H bonds in the alkyl chains. |

| C=O Stretch | ~1735 | Very Strong, Sharp | Ester carbonyl group. This is often the most prominent peak in the spectrum. [3][4] |

| C-O Stretch | 1300 - 1000 | Strong, Sharp | Ester and alcohol C-O single bonds. Two distinct bands are expected in this region. [3] |

The presence of a broad band around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group, while the intense, sharp peak around 1735 cm⁻¹ unequivocally confirms the ester functionality. [4][5]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂, water vapor) from the final sample spectrum.

-

Sample Application: Place a single drop of 2-Hydroxypropyl 2-ethylhexanoate directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Caption: General workflow for FTIR-ATR spectroscopic analysis.

Synergistic Data Interpretation: A Self-Validating System

-

Confirmation of the Hydroxyl Group: The broad O-H stretch around 3400 cm⁻¹ in the FTIR spectrum provides strong evidence for an alcohol. This is confirmed in the ¹H NMR by a broad, exchangeable singlet and in the ¹³C NMR by a deshielded carbon signal around 68-72 ppm.

-

Confirmation of the Ester Group: The intense C=O stretch at ~1735 cm⁻¹ in the FTIR is the primary indicator of the ester. This is validated by the ¹³C NMR signal around 175 ppm and the deshielded protons adjacent to the carbonyl (~2.3 ppm) and the ester oxygen (~4.0 ppm) in the ¹H NMR spectrum.

-

Confirmation of the Alkyl Framework: The strong C-H stretching bands in the FTIR (3000-2850 cm⁻¹) confirm the aliphatic nature of the molecule. The ¹H and ¹³C NMR spectra provide the exact map of this framework, detailing the length of the chains and the branching pattern.

By cross-referencing the data, a complete and unambiguous structural assignment of 2-Hydroxypropyl 2-ethylhexanoate can be achieved with a high degree of confidence, fulfilling the requirements for quality assurance and regulatory submission.

References

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.).

- ChemicalBook. (n.d.). 2-ethylhexanoic acid n-butyl ester(68443-63-0) 13 c nmr.

- Guidechem. (n.d.). (2-hydroxypropyl)

- Der Pharma Chemica. (2015). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols.

- PubChem. (n.d.).

- The Good Scents Company. (n.d.).

- Canadian Science Publishing. (1969). Conformation of the esters of steroid hydroxyl groups by infrared spectroscopy.

- Optica Publishing Group. (n.d.).

- Neliti. (n.d.). 13c-nmr spectrometric identification of acid hydrolysed hydroxypropyl starch components.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- UCLA. (n.d.). Spectroscopy Tutorial: Esters.

- ResearchGate. (n.d.). The FTIR spectra analysis of the solutions in single droplet combustion and FSP.

- Indonesian Journal of Science & Technology. (2019).

Sources

Technical Guide: Thermal Degradation Profile of 2-Hydroxypropyl 2-ethylhexanoate

[1]

Executive Summary

2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1 / 67906-98-3 for mixtures) is a lipophilic ester utilized as an emollient, plasticizer, and solubilizing excipient.[1] Its thermal stability is governed by the lability of its ester linkage and the presence of a

This guide delineates the thermal degradation boundaries of the molecule.[2] While chemically stable under standard storage conditions (25°C), the compound exhibits a biphasic degradation profile at elevated temperatures:

-

Phase I (150°C – 220°C): Non-destructive disproportionation (transesterification) and oxidative onset.[1]

-

Phase II (>250°C): Irreversible pyrolytic cleavage via cis-elimination.[1]

For drug development applications, strict thermal ceilings of <120°C are recommended during processing to maintain stoichiometric integrity.[1]

Chemical Identity & Structural Implications[3][4][5]

To understand the degradation, we must first analyze the structural moieties susceptible to thermal stress.

| Feature | Structural Component | Thermal Implication |

| Primary Linkage | Ester bond ( | Susceptible to hydrolysis (moisture) and pyrolysis (heat).[1] |

| Leaving Group | 2-Hydroxypropyl moiety | Contains |

| Acyl Chain | 2-Ethylhexanoyl tail | Branched alkyl chain provides steric hindrance, slightly improving hydrolytic stability compared to linear analogs, but susceptible to radical oxidation.[1] |

| Functional Group | Secondary Hydroxyl ( | Acts as a nucleophile for inter-molecular transesterification (disproportionation).[1] |

Thermal Degradation Mechanisms

The thermal decay of 2-Hydroxypropyl 2-ethylhexanoate follows three distinct mechanistic pathways depending on environmental conditions (presence of oxygen/moisture) and energy input.

Mechanism A: Intramolecular cis-Elimination (Pyrolysis)

Condition: High Heat (>250°C), Inert Atmosphere.[1]

This is the dominant pathway for mass loss.[1] As a

-

Reaction: Ester

Carboxylic Acid + Alkene[2][3][4] -

Products: 2-Ethylhexanoic acid + Propylene (or Allyl alcohol derivatives depending on isomer).[1]

-

Kinetics: First-order kinetics; high activation energy (

).[1]

Mechanism B: Disproportionation (Transesterification)

Condition: Moderate Heat (120°C – 200°C), Catalytic Impurities.[1]

Unlike pyrolysis, this does not destroy the molecular skeleton but alters the formulation composition. The free hydroxyl group of one molecule attacks the ester carbonyl of another.

-

Reaction: 2 Monoesters

1 Diester + 1 Propylene Glycol -

Impact: Increases viscosity and alters solubility profiles (HLB shift).[1]

Mechanism C: Hydrolytic Cleavage

Condition: Heat + Moisture (Acid/Base Catalyzed).[1]

Even trace moisture at elevated temperatures triggers rapid hydrolysis.[1]

Visualization of Degradation Pathways[2][8]

The following diagram maps the causal relationships between thermal stress and degradation products.

Figure 1: Mechanistic pathways for the thermal degradation of 2-Hydroxypropyl 2-ethylhexanoate.[1]

Experimental Protocols for Stability Profiling

As a scientist, you must validate these theoretical profiles with empirical data.[1] Below are the standard operating procedures (SOPs) for characterizing this specific ester.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

-

Sample Prep: Load 10–15 mg of liquid sample into a platinum or alumina crucible.

-

Purge Gas:

-

Ramp Profile: Equilibrate at 30°C, then ramp 10°C/min to 600°C.

-

Data Analysis: Calculate the first derivative (DTG) to identify inflection points.[1]

-

Expected Result: Single step mass loss starting ~220°C (evaporation/decomposition overlap) in

.[1]

-

Isothermal Stress Testing (Arrhenius Plot)

Objective: Predict shelf-life and process stability.

-

Setup: Seal samples in headspace GC vials (inert atmosphere).

-

Incubation: Store at 3 distinct temperatures (e.g., 60°C, 80°C, 100°C) for timepoints

hours. -

Analysis: Dilute in solvent (e.g., Dichloromethane) and analyze via GC-FID/MS.

-

Quantification: Monitor the disappearance of the parent peak and the appearance of the 2-ethylhexanoic acid peak.

-

Calculation: Plot

vs

Analytical Workflow Diagram

This workflow ensures data integrity when assessing thermal impurities.[1]

Figure 2: Analytical workflow for characterizing thermal degradation products.

Implications for Drug Development

When using 2-Hydroxypropyl 2-ethylhexanoate as an excipient:

-

API Compatibility: The primary degradation product, 2-ethylhexanoic acid , is a weak acid (

).[1] It will protonate basic APIs, potentially altering their solubility or bioavailability.[1] -

Toxicology: 2-Ethylhexanoic acid is a known reproductive toxicant (Category 2).[1] Strict control of thermal processing is required to keep free acid levels below toxicological thresholds (typically <0.5% depending on dose).[1]

-

Sterilization: Avoid autoclaving (121°C + moisture).[1] Use sterile filtration or gamma irradiation, as thermal sterilization will induce hydrolysis.[1]

References

-

Royal Society of Chemistry. The mechanism of thermal eliminations.[1] Part 22. Rate data for pyrolysis of beta-hydroxy esters. Journal of the Chemical Society, Perkin Transactions 2. Link

-

BenchChem. Technical Guide to the Thermal Stability of 2-Ethylhexyl Esters. (General ester pyrolysis principles applied to ethylhexanoates). Link[1]

-

Sigma-Aldrich. Safety Data Sheet: 2-Ethylhexanoic Acid (Degradation product characterization). Link

-

Google Patents. Purifying propylene glycol monoesters using vacuum distillation (US3669848A).[1] (Establishes thermal ceilings for processing). Link

-

National Institutes of Health (PubChem). Compound Summary: 2-Hydroxypropyl 2-ethylhexanoate.[1]Link[1]

solubility of 2-Hydroxypropyl 2-ethylhexanoate in various organic solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxypropyl 2-ethylhexanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the . Recognizing the limited availability of public-domain quantitative solubility data for this specific compound, this document emphasizes the foundational concepts of solubility, the molecular characteristics of 2-Hydroxypropyl 2-ethylhexanoate that influence its solvent compatibility, and a detailed, field-proven experimental protocol for researchers to generate reliable solubility data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of solvent selection and solubility determination for this and similar ester compounds.

Introduction: The Significance of 2-Hydroxypropyl 2-ethylhexanoate and Its Solubility

2-Hydroxypropyl 2-ethylhexanoate is an ester of 2-ethylhexanoic acid, a carboxylic acid widely used in the synthesis of lipophilic metal derivatives that are soluble in nonpolar organic solvents[1]. Its derivatives have applications in various industries, including as corrosion inhibitors in automotive coolants, in the production of PVC heat stabilizers, and as plasticizers for PVB films[2]. The solubility of 2-Hydroxypropyl 2-ethylhexanoate in organic solvents is a critical physical parameter that dictates its utility in these applications, influencing formulation stability, reaction kinetics, and product performance.

This guide will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its determination.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This concept is rooted in the polarity of both the solute (2-Hydroxypropyl 2-ethylhexanoate) and the solvent.[3] The solubility of an organic compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

2.1. Molecular Structure and Polarity of 2-Hydroxypropyl 2-ethylhexanoate

To understand the solubility of 2-Hydroxypropyl 2-ethylhexanoate, we must first examine its molecular structure.

-

Ester Group (-COO-): The ester functional group is polar and can act as a hydrogen bond acceptor, but not a donor[4]. This allows for some interaction with polar solvents.

-

Hydroxyl Group (-OH): The presence of a hydroxyl group introduces a significant capacity for hydrogen bonding, both as a donor and an acceptor. This will enhance its solubility in protic and polar aprotic solvents.

-

Ethylhexanoate Chain (C8H15-): This branched alkyl chain is nonpolar and will dominate the molecule's interaction with nonpolar solvents.

-

Propyl Group (-C3H6-): The propyl group attached to the hydroxyl function is also nonpolar.

The overall solubility of 2-Hydroxypropyl 2-ethylhexanoate will be a balance between the polar contributions of the ester and hydroxyl groups and the nonpolar nature of the alkyl chains.

2.2. Types of Organic Solvents and Expected Interactions

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The expected solubility of 2-Hydroxypropyl 2-ethylhexanoate in these categories is as follows:

-

Polar Protic Solvents (e.g., ethanol, methanol, isopropanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of the solute. Therefore, 2-Hydroxypropyl 2-ethylhexanoate is expected to be readily soluble in these solvents[5].

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran): These solvents have dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The large nonpolar alkyl portion of 2-Hydroxypropyl 2-ethylhexanoate suggests that it will be soluble in nonpolar solvents due to favorable van der Waals interactions.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for 2-Hydroxypropyl 2-ethylhexanoate in a range of organic solvents is not widely published. The following table provides an estimated framework based on its structural properties and general knowledge of ester solubility. Researchers are strongly encouraged to use the experimental protocol provided in the subsequent section to determine precise solubility values for their specific applications.

| Solvent Category | Solvent Example | Predicted Solubility (at 25°C) | Governing Intermolecular Forces |

| Polar Protic | Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Isopropanol | High | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Acetone | High | Dipole-Dipole |

| Ethyl Acetate | Medium to High | Dipole-Dipole | |

| Nonpolar | Toluene | Medium to High | Van der Waals Forces |

| Hexane | Medium | Van der Waals Forces | |

| Aqueous | Water | Low (estimated at 187.2 mg/L)[5] | Hydrogen Bonding (limited by large nonpolar structure) |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent[6][7][8][9]. The following protocol is a self-validating system designed to produce accurate and reproducible results.

4.1. Principle

An excess amount of the solute (2-Hydroxypropyl 2-ethylhexanoate) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

4.2. Materials and Equipment

-

2-Hydroxypropyl 2-ethylhexanoate (of known purity)

-

Selected organic solvents (reagent grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

4.3. Step-by-Step Experimental Protocol

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of 2-Hydroxypropyl 2-ethylhexanoate and dissolve it in a suitable solvent to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of 2-Hydroxypropyl 2-ethylhexanoate to a series of vials, ensuring there is undissolved solid present.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached[7]. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute remains constant[7].

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analytical Quantification:

-

Analyze the calibration standards and the prepared samples using the chosen analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of 2-Hydroxypropyl 2-ethylhexanoate in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-Hydroxypropyl 2-ethylhexanoate in the organic solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from calibration curve) x (Dilution factor) x (100 / Volume of original sample)

-

4.4. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 2-Hydroxypropyl 2-ethylhexanoate.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Hydroxypropyl 2-ethylhexanoate and should be controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results[9].

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if considering aqueous or partially aqueous systems, the pH can influence the solubility of compounds with ionizable groups. For 2-Hydroxypropyl 2-ethylhexanoate, this is less of a concern unless in extreme pH conditions that could lead to hydrolysis of the ester.

Conclusion

While readily available quantitative data on the solubility of 2-Hydroxypropyl 2-ethylhexanoate in a wide array of organic solvents is scarce, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for reliable predictions of its solubility behavior. For precise and application-specific data, the detailed shake-flask methodology provided in this guide offers a robust framework for researchers. By carefully controlling experimental parameters and employing appropriate analytical techniques, scientists can generate the critical solubility data needed for formulation development, process design, and quality control.

References

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013), ASTM International, West Conshohocken, PA, 2008, [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxypropyl 2-ethyl hexanoate. Retrieved from [Link]

-

University of Lund Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

-

Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

Sources

- 1. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 2. bisleyinternational.com [bisleyinternational.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. 2-hydroxypropyl 2-ethyl hexanoate, 58921-10-1 [thegoodscentscompany.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. quora.com [quora.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

understanding the mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxypropyl 2-ethylhexanoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate (CAS No. 58921-10-1). As direct research on this specific ester is limited, this document focuses on the well-established principle of its metabolic fate: hydrolysis into its constituent molecules, 2-ethylhexanoic acid (2-EHA) and propylene glycol. The biological activities and toxicological profile are therefore predominantly dictated by the actions of 2-EHA. We will dissect the core mechanisms of 2-EHA, including its role in developmental toxicity via zinc sequestration, rodent-specific hepatotoxicity through peroxisome proliferation, and its immunomodulatory effects. This guide is intended for researchers and professionals in drug development and chemical safety assessment, providing the technical depth necessary to understand the compound's biological impact.

Introduction and Physicochemical Profile

2-Hydroxypropyl 2-ethylhexanoate is an ester of 2-ethylhexanoic acid and propylene glycol.[1] While it may be used in various industrial formulations, its primary relevance in a biological context is as a pro-chemical to 2-EHA. Understanding its mechanism of action requires a foundational understanding of its physical properties and, most critically, its metabolic conversion.

Table 1: Physicochemical Properties of 2-Hydroxypropyl 2-ethylhexanoate

| Property | Value | Source |

| IUPAC Name | 2-hydroxypropyl 2-ethylhexanoate | The Good Scents Company[1] |

| Synonyms | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | The Good Scents Company[1] |

| CAS Number | 58921-10-1 | The Good Scents Company[1] |

| Molecular Formula | C₁₁H₂₂O₃ | PubChem[2] |

| Molecular Weight | 202.29 g/mol | PubChem[2] |

| logP (o/w) | 3.065 (estimated) | The Good Scents Company[1] |

| Water Solubility | 187.2 mg/L @ 25 °C (estimated) | The Good Scents Company[1] |

Toxicokinetics: The Hydrolysis Gateway

The central tenet for understanding the biological activity of 2-Hydroxypropyl 2-ethylhexanoate is its anticipated hydrolysis. Esters, particularly those with shorter alkyl chains, are readily cleaved by esterase enzymes present in the gastrointestinal tract, liver, and blood.[3][4] This enzymatic action releases 2-ethylhexanoic acid (2-EHA) and propylene glycol, both of which then enter their respective metabolic pathways.

The rate and extent of this hydrolysis are critical determinants of the resulting systemic exposure to 2-EHA. This metabolic conversion is the essential first step that initiates the downstream biological effects detailed in this guide.

Caption: Metabolic Hydrolysis of 2-Hydroxypropyl 2-ethylhexanoate.

Core Mechanisms of Action Mediated by 2-Ethylhexanoic Acid (2-EHA)

The toxicological and pharmacological profile of 2-Hydroxypropyl 2-ethylhexanoate is attributable to its active metabolite, 2-EHA. The following sections detail the primary mechanisms through which 2-EHA exerts its effects.

Developmental and Reproductive Toxicity: The Zinc Sequestration Hypothesis

The most significant toxicological concern associated with 2-EHA is its classification as a reproductive and developmental toxicant.[3][5] The leading hypothesis for this effect does not involve direct interaction with a receptor but rather a cascade of events that culminates in a functional nutrient deficiency in the developing embryo.[3]

The proposed mechanism is as follows:

-

Maternal Liver Toxicity: High doses of 2-EHA cause toxicity in the maternal liver.

-

Metallothionein (MT) Induction: As a protective response to the hepatic stress, the expression of metallothionein, a cysteine-rich protein involved in metal homeostasis and detoxification, is significantly upregulated.

-

Hepatic Zinc Sequestration: MT has a high affinity for divalent metals, particularly zinc. The overexpressed MT in the maternal liver avidly binds to and sequesters zinc, trapping it within hepatocytes.

-

Embryonic Zinc Deficiency: This maternal hepatic zinc trapping reduces the amount of bioavailable zinc that can be transferred to the developing embryo.

-

Developmental Defects: Zinc is a critical cofactor for numerous enzymes and transcription factors essential for normal embryonic development. A deficiency leads to adverse outcomes, including skeletal malformations and other variations.[3][6]

This mechanism is strongly supported by studies demonstrating that dietary zinc supplementation can mitigate the developmental toxicity of 2-EHA, while a pre-existing zinc deficiency exacerbates its effects.[3]

Caption: The Zinc Sequestration Pathway for 2-EHA Developmental Toxicity.

Table 2: Selected Developmental Toxicity Values for 2-EHA

| Species | Exposure Route | Effect | Value (mg/kg bw/day) | Source |

| Rat | Oral | Developmental Toxicity LOAEL | 100 | NICNAS[5] |

| Rat | Oral | Maternal & Developmental NOAEL | 250 / 100 | ResearchGate[7] |

| Rabbit | Oral | Maternal & Developmental NOAEL | 25 / ≥250 | ResearchGate[7] |

Hepatotoxicity in Rodents: Peroxisome Proliferation

In rodent models, 2-EHA has been shown to cause liver effects, including increased liver weight and hepatocyte hypertrophy.[6] The underlying mechanism is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to a proliferation of peroxisomes, organelles involved in fatty acid oxidation.

It is critical to note that this mode of action has limited relevance for human risk assessment. Humans and other primates are known to be significantly less responsive to PPARα agonists than rodents.[6] Therefore, the liver effects observed in rats and mice are not considered a direct predictor of human hepatotoxicity.

Immunomodulatory Effects: Inhibition of Oxidative Burst

In vitro studies have revealed another potential mechanism of action for 2-EHA: the modulation of the innate immune response. Specifically, 2-EHA has been shown to inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (PMNLs).[8] This "respiratory burst" is a key function of neutrophils for killing pathogens.

The research indicates that 2-EHA dose-dependently inhibits the ROS production induced by various stimuli.[8] The mechanism appears to target the Protein Kinase C (PKC) signaling pathway at a point after the activation of the PKC enzyme itself, suggesting an interference with downstream signaling components that lead to the assembly of the NADPH oxidase complex responsible for ROS generation.[8] This finding points to a potential immunosuppressive effect of 2-EHA.

Key Experimental Protocols

To provide practical context, this section outlines the methodologies for investigating the core mechanisms discussed.

Protocol: Whole Embryo Culture for Assessing Developmental Toxicity

This protocol is designed to test the hypothesis that 2-EHA-treated serum induces developmental toxicity due to zinc deficiency.

Objective: To determine if zinc supplementation can rescue embryonic development in culture medium containing serum from 2-EHA-treated animals.

Methodology:

-

Serum Collection:

-

Treat pregnant rats (e.g., Sprague-Dawley) with a developmentally toxic dose of 2-EHA (e.g., 300 mg/kg/day) for a defined period (e.g., Gestation Days 6-9).

-

Collect blood via cardiac puncture and prepare serum. Create a control serum pool from vehicle-treated animals.

-

-

Embryo Explantation:

-

On Gestation Day 9.5, harvest embryos from untreated, pregnant rats.

-

Under a dissecting microscope, carefully remove the uterine wall, decidua, and Reichert's membrane, leaving the yolk sac intact.

-

-

Culture Preparation:

-

Prepare culture bottles with different media:

-

Group A: Control Serum + Vehicle

-

Group B: 2-EHA-Treated Serum + Vehicle

-

Group C: 2-EHA-Treated Serum + Zinc Supplementation (e.g., Zinc Sulfate)

-

-

Gas the media with a mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

-

Incubation:

-

Place 3-4 embryos in each culture bottle.

-

Incubate at 37°C for 48 hours in a roller culture apparatus.

-

Re-gas the bottles after 24 hours with a higher oxygen mixture (20% O₂).

-

-

Endpoint Analysis:

-

After 48 hours, score embryos for viability, growth (crown-rump length, somite number), and developmental morphology (e.g., neural tube closure, heart development) using a standard scoring system.

-

Compare the scores between groups to determine if zinc supplementation (Group C) rescued the defects observed in the 2-EHA serum group (Group B).[3]

-

Protocol: Neutrophil (PMNL) Respiratory Burst Assay

This protocol measures the effect of 2-EHA on ROS production by isolated human neutrophils.

Objective: To quantify the inhibition of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced ROS production by 2-EHA.

Methodology:

-

PMNL Isolation:

-

Isolate PMNLs from fresh human blood from healthy volunteers using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Resuspend the isolated PMNLs in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

-

Pre-incubation:

-

Aliquot the PMNL suspension into a 96-well plate.

-

Add varying concentrations of 2-EHA (e.g., 10 µM to 2000 µM) or vehicle control to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

ROS Detection:

-

Add a chemiluminescent or fluorescent probe sensitive to ROS (e.g., luminol or dihydro-rhodamine 123).

-

Add a stimulating agent, such as fMLP, to trigger the respiratory burst.

-

-

Measurement:

-

Immediately place the plate in a microplate reader capable of measuring luminescence or fluorescence.

-

Record the signal kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) or the peak signal for each concentration of 2-EHA.

-

Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of 2-EHA that causes 50% inhibition).[8]

-

Caption: Workflow for a Neutrophil Respiratory Burst Inhibition Assay.

Conclusion

The mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate is indirect and fundamentally linked to its hydrolysis to 2-ethylhexanoic acid. The primary biological and toxicological effects are driven by 2-EHA. The most critical mechanism for human health assessment is the induction of developmental toxicity via a cascade involving maternal liver stress and subsequent embryonic zinc deficiency. Other mechanisms, such as rodent-specific peroxisome proliferation and in vitro immunomodulation, contribute to a more complete profile of this compound's metabolic product. Future research should focus on the specific rate and extent of in vivo hydrolysis of 2-Hydroxypropyl 2-ethylhexanoate to better correlate exposure with the known dose-dependent effects of 2-EHA.

References

- Texas Commission on Environmental Quality. (n.d.). 2-ETHYLHEXANOIC ACID.

- Pennanen, S., & Liesivuori, J. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Toxicology Letters, 117(1-2), 35-40.

- Ataman Kimya. (n.d.). 2-ETHYL HEXANOIC ACID.

- ChemSrc. (2025). CAS#:7425-14-1 | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.

- Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 5-26.

- Pennanen, S., Tuovinen, K., & Komulainen, H. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204-212.

- The Good Scents Company. (n.d.). 2-hydroxypropyl 2-ethyl hexanoate, 58921-10-1.

- Tyl, R. W., Ballantyne, B., France, K. A., & Fisher, L. C. (1995). The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats. Fundamental and Applied Toxicology, 27(1), 46-54.

- NICNAS. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.

- Wikipedia. (n.d.). 2-Ethylhexanoic acid.

- BASF. (n.d.). 2-Ethylhexanoic acid | CAS No.:149-57-5.

- PubChem. (n.d.). 2-Hydroxypropan-2-yl 2-ethylhexanoate.

- NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.

- ChemicalBook. (2026). (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate - Safety Data Sheet.

- English, J. C., Deisinger, P. J., & Fassett, D. W. (1995). Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Xenobiotica, 25(9), 995-1006.

- Gigireva, E. A., Minigalieva, I. A., & Ryabova, Y. V. (2023). Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method. Hygiene and Sanitation, 102(11), 1234-1243.

Sources

- 1. 2-hydroxypropyl 2-ethyl hexanoate, 58921-10-1 [thegoodscentscompany.com]

- 2. 2-Hydroxypropan-2-yl 2-ethylhexanoate | C11H22O3 | CID 100885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. images.prod-techstreet.com [images.prod-techstreet.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Biodegradability of 2-Hydroxypropyl 2-ethylhexanoate: A Technical Assessment

Abstract This technical guide provides a comprehensive analysis of the environmental fate, transport, and biodegradability of 2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1). Designed for researchers and drug development professionals, this document synthesizes physicochemical data with metabolic pathway analysis to predict environmental behavior. The assessment relies on the "Read-Across" principle, leveraging authoritative data on the compound’s primary hydrolysis products—2-ethylhexanoic acid and propylene glycol—to establish a scientifically robust fate profile.

Chemical Identity and Physicochemical Profiling[1][2]

Understanding the environmental partitioning of 2-Hydroxypropyl 2-ethylhexanoate begins with its molecular architecture. As a mono-ester of a branched fatty acid and a diol, it exhibits amphiphilic character, influencing its sorption and bioavailability.

Substance Identification

-

Molecular Formula: C₁₁H₂₂O₃

-

Synonyms: Propylene glycol mono-2-ethylhexanoate; Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester.

Key Physicochemical Properties

The following parameters drive the environmental modeling (Fugacity Level I/III) and experimental design choices.

| Property | Value (Experimental/Est.) | Environmental Significance |

| Physical State | Liquid | Transport mechanism (advection vs. settling). |

| Water Solubility | ~50–100 mg/L (Est.) | Moderate solubility suggests bioavailability to aquatic microorganisms. |

| Log Kow (Octanol-Water) | 3.065 (Est.)[3] | Threshold of Concern: Values >3.0 indicate potential for adsorption to sediment/sludge, but are generally below the bioaccumulation threshold (LogKow > 5). |

| Vapor Pressure | 0.001 mmHg @ 25°C | Low volatility; atmospheric partitioning is negligible unless aerosolized. |

| Henry’s Law Constant | ~1.5 × 10⁻⁶ atm-m³/mol | Low potential for volatilization from water bodies. |

Abiotic Degradation Mechanisms

Before biological systems engage, abiotic factors (hydrolysis and photolysis) determine the compound's initial transformation.

Hydrolysis (OECD 111)

The central ester bond is susceptible to hydrolytic cleavage, particularly in alkaline environments (pH > 8). However, at neutral environmental pH (pH 7), the half-life is expected to be >1 year under purely abiotic conditions.

-

Implication: Abiotic hydrolysis is not the primary degradation route. The molecule requires enzymatic catalysis (esterases) found in bacteria/fungi for rapid breakdown.

Phototransformation

-

Atmospheric: If volatilized, the estimated half-life is <2 days via reaction with hydroxyl radicals.

-

Aquatic: Direct photolysis is negligible as the molecule lacks chromophores that absorb light in the environmental UV spectrum (>290 nm).

Biotic Degradation: Metabolic Pathways

The primary driver of 2-Hydroxypropyl 2-ethylhexanoate removal is biotic degradation .[4][5] Upon entering a biological system (aquatic environment or wastewater treatment plant), extracellular esterases rapidly cleave the molecule.

Primary Degradation Step (Hydrolysis)

Microbial carboxylesterases hydrolyze the ester bond, yielding two metabolites:

-

2-Ethylhexanoic Acid (2-EHA): A branched fatty acid.

-

1,2-Propanediol (Propylene Glycol): A simple glycol.

Ultimate Biodegradation (Mineralization)

Both metabolites enter standard metabolic cycles:

-

Propylene Glycol: Oxidized to Pyruvate

Acetyl-CoA -

2-EHA: Undergoes

-oxidation. Expert Note: The ethyl branch at the C2 position creates steric hindrance, slightly retarding the initial activation step compared to linear caproic acid. However, adapted sludge organisms (e.g., Pseudomonas spp.) readily overcome this, resulting in complete mineralization.

Visualization: Metabolic Degradation Pathway

The following diagram illustrates the enzymatic breakdown and subsequent mineralization routes.

Figure 1: Proposed aerobic biodegradation pathway showing enzymatic hydrolysis followed by mineralization of metabolites.

Environmental Fate Modeling

Using the physicochemical properties identified in Section 1, we apply fugacity modeling to predict where the substance will reside.

Compartmental Distribution (Fugacity Level III)

Due to the Log Kow of ~3.0 and low vapor pressure, the substance exhibits multimedia partitioning :

-

Water (Aquatic): ~40-60%. The primary compartment due to moderate solubility.

-

Sediment/Soil: ~30-50%. Significant adsorption to organic carbon (Koc) is expected.

-

Air: <1%. Negligible.

Bioaccumulation Potential

-

BCF (Bioconcentration Factor): Estimated at <100 L/kg.

Experimental Protocols for Validation

For drug development dossiers or REACH registration, specific OECD protocols are required to validate the claims above. The OECD 301F is the recommended assay for this substance due to its volatility profile and oxygen demand characteristics.

Protocol: Manometric Respirometry Test (OECD 301F)

This test measures the oxygen consumption of microorganisms as they digest the test substance.

Objective: Determine "Ready Biodegradability" (>60% degradation in 28 days).

Workflow:

-

Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate to reduce background respiration.

-

Test Medium: Mineral salts medium (buffered pH 7.4).

-

Test Setup (OxiTop® or equivalent):

-

Flask A (Blank): Inoculum + Medium.

-

Flask B (Reference): Inoculum + Medium + Sodium Benzoate (Check activity).

-

Flask C (Test): Inoculum + Medium + 2-Hydroxypropyl 2-ethylhexanoate (100 mg/L ThOD).

-

Flask D (Toxicity Control): Inoculum + Test Substance + Reference.[7]

-

-

Conditions: Incubate at 22 ± 1°C in darkness for 28 days with continuous stirring.

-

Data Analysis: Calculate % degradation = (BOD / ThOD) × 100.

Visualization: OECD 301F Workflow

Figure 2: Workflow for OECD 301F Manometric Respirometry Test.

Regulatory & Safety Implications

Classification (CLP/GHS)

Based on the ready biodegradability of the hydrolysis products and structural analogues:

-

Biodegradability: Readily Biodegradable.[7]

-

Aquatic Toxicity: Generally Low (LC50 > 10-100 mg/L).

-

PBT Assessment: Does not meet Persistent, Bioaccumulative, or Toxic (PBT) criteria.

Risk Management

While the parent compound is biodegradable, the metabolite 2-ethylhexanoic acid is a suspected developmental toxicant (Repr. 2). However, in environmental contexts, it does not persist long enough to reach toxic thresholds in open water bodies, provided dilution factors are adequate.

References

-

U.S. Environmental Protection Agency (EPA). Substance Details - Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester (CAS 58921-10-1).[1] Substance Registry Services. Available at: [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 100885: 2-Hydroxypropyl 2-ethylhexanoate. PubChem.[2][8] Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Propane-1,2,3-triyl 2-ethylhexanoate (Analogue Read-Across). ECHA CHEM.[9][10][11] Available at: [Link]

-

Government of Canada. Screening Assessment for the Challenge: Hexanoic acid, 2-ethyl- (2-EHA). Environment and Climate Change Canada. Available at: [Link]

-

Nalli, S., et al. Biodegradation of plasticizers and their metabolites.[5][12] ResearchGate. Available at: [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Hydroxypropan-2-yl 2-ethylhexanoate | C11H22O3 | CID 100885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-hydroxypropyl 2-ethyl hexanoate, 58921-10-1 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. echa.europa.eu [echa.europa.eu]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. Propylene Glycol Diethylhexanoate | C19H36O4 | CID 21960538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echa.europa.eu [echa.europa.eu]

- 10. echa.europa.eu [echa.europa.eu]

- 11. echa.europa.eu [echa.europa.eu]

- 12. sludgenews.org [sludgenews.org]

Methodological & Application

laboratory scale synthesis protocol for 2-Hydroxypropyl 2-ethylhexanoate

Abstract & Scope

This application note details a robust, laboratory-scale synthesis protocol for 2-Hydroxypropyl 2-ethylhexanoate (CAS: 58921-10-1), commonly known as Propylene Glycol Mono-2-ethylhexanoate.[1] This molecule is a critical intermediate in the production of non-phthalate plasticizers, coalescents, and cosmetic emollients.

Unlike generic esterification guides, this protocol addresses the specific challenge of monoester selectivity . Reaction of a diol (propylene glycol) with a carboxylic acid inherently produces a statistical mixture of monoester, diester, and unreacted starting materials.[2] This guide utilizes kinetic control via stoichiometry and azeotropic water removal to maximize monoester yield, followed by a specific purification train to isolate the target compound.

Target Audience: Synthetic Chemists, Process Development Engineers, and Formulation Scientists.

Reaction Design & Causality

The Chemical Challenge

The synthesis involves the Fischer esterification of 2-Ethylhexanoic Acid (2-EHA) with 1,2-Propanediol (Propylene Glycol - PG) .

Key Constraints:

-

Selectivity: The primary hydroxyl group of PG is more reactive, but the secondary hydroxyl can also react, leading to structural isomers (1-hydroxypropan-2-yl vs. 2-hydroxypropyl esters).[1] Furthermore, the product contains a free hydroxyl group, making it susceptible to a second esterification event to form the Diester (Propylene Glycol Di-2-ethylhexanoate).

-

Equilibrium: The reaction is reversible.[1] Water must be continuously removed to drive conversion.[1]

Strategic Solutions

-

Stoichiometric Excess (Causality): We employ a 3:1 molar excess of Propylene Glycol .[1] By flooding the reaction with diol, we statistically favor the collision of 2-EHA with free PG rather than with the formed Monoester, significantly suppressing Diester formation.

-

Catalyst Selection: p-Toluenesulfonic Acid (p-TSA) is chosen over sulfuric acid.[1] It is less oxidizing (reducing charring/color formation) and provides high activity at moderate temperatures.[1]

-

Azeotropic Distillation: Toluene is used as an entrainer.[1] It forms a heterogeneous azeotrope with water, allowing continuous water removal via a Dean-Stark trap at a controlled temperature (~115-120°C), preventing thermal degradation.[1]

Materials & Equipment

Reagents

| Reagent | Purity | Role | Molar Eq. |

| 2-Ethylhexanoic Acid | >99% | Limiting Reagent | 1.0 |

| 1,2-Propanediol (PG) | >99.5% (Anhydrous) | Reactant (Excess) | 3.0 |

| p-Toluenesulfonic Acid (p-TSA) | Monohydrate | Catalyst | 0.01 (1 mol%) |

| Toluene | ACS Grade | Azeotropic Solvent | 30% v/v of total vol |

| Sodium Bicarbonate | Sat.[1][3][4][5] Solution | Neutralization | N/A |

| Sodium Sulfate | Anhydrous | Drying Agent | N/A |

Equipment

-

Reactor: 3-Neck Round Bottom Flask (sized so liquid fills 50-60%).

-

Temperature Control: Oil bath with digital thermocouple feedback.[1]

-

Agitation: Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar.[1]

-

Water Removal: Dean-Stark trap fitted with a reflux condenser.[1]

-

Purification: High-vacuum distillation setup (Vigreux column recommended).

Experimental Protocol

Phase 1: Esterification Reaction

-

Charge: In the 3-neck flask, combine 2-Ethylhexanoic Acid (1.0 mol, ~144.2 g) and Propylene Glycol (3.0 mol, ~228.3 g) .

-

Solvent: Add Toluene (150 mL) . The solvent volume should be sufficient to maintain reflux without diluting the reactants excessively.[1]

-

Catalyst: Add p-TSA (1.9 g, 10 mmol) .

-

Setup: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Insert thermocouple into the liquid phase.[1]

-

Reflux: Heat the oil bath to ~135-145°C to achieve a vigorous reflux (Internal temp ~115-125°C).

-

Monitoring: Monitor water collection in the trap. Theoretical water yield is 18 mL (1.0 mol).[1]

-

End Point: Reaction is complete when water evolution ceases (typically 4-6 hours) and Acid Value (AV) is < 5 mg KOH/g.[1]

-

Phase 2: Workup & Catalyst Neutralization

Rationale: Direct distillation of the crude mixture without removing the catalyst and excess PG leads to "back-biting" (reversion) and diester formation in the pot.

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization: Transfer mixture to a separatory funnel. Wash with Saturated NaHCO₃ (2 x 100 mL) .[1]

-

PG Removal (Critical): Wash the organic layer with Brine (3 x 150 mL) .[1]

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

) for 30 minutes. Filter. -

Concentration: Remove Toluene using a Rotary Evaporator (50°C, 50 mbar).

Phase 3: Purification (Vacuum Distillation)

The crude oil contains the target Monoester, residual Diester, and trace heavy impurities.

-

Setup: Transfer crude oil to a distillation flask. Equip with a short-path distillation head or a 10cm Vigreux column.[1]

-

Vacuum: Apply high vacuum (< 5 mmHg).

-

Fractions:

Visual Workflow (Graphviz)[1]

Caption: Step-by-step workflow for the selective synthesis and purification of 2-Hydroxypropyl 2-ethylhexanoate.

Data Presentation & Quality Control

Process Metrics

| Parameter | Target Range | Method of Verification |

| Reaction Conversion | > 98% | Water collected vs. Theoretical |

| Crude Acid Value | < 5.0 mg KOH/g | Titration (ASTM D974) |

| Final Purity | > 95% Monoester | GC-FID / GC-MS |

| Diester Content | < 3% | GC-FID |

| Hydroxyl Value | 260–280 mg KOH/g | Titration (ASTM D1957) |

Characterization Data (Expected)

-

GC-MS:

-

Monoester:[1][2] Molecular Ion (

) m/z 202.[1] Fragmentation typically shows loss of alkyl chain and hydroxypropyl group.[1] -

Isomers: Expect two closely eluting peaks representing the primary and secondary ester isomers (1-hydroxypropan-2-yl 2-ethylhexanoate and 2-hydroxypropyl 2-ethylhexanoate).[1]

-

-

FT-IR:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Diester Content (>5%) | Excess PG was insufficient or Distillation temp too high.[1] | Ensure strict 3:1 (PG:Acid) ratio.[1] Lower distillation pot temperature by improving vacuum.[1] |

| High Acid Value | Incomplete reaction or poor neutralization.[1] | Extend reflux time.[1] Ensure vigorous CO₂ evolution ceases during NaHCO₃ wash.[1] |

| Product is Colored (Yellow) | Oxidation or Catalyst charring.[1] | Use Nitrogen blanket during reaction.[1] Ensure p-TSA is high quality (white crystals). |

| Emulsion during Workup | Surfactant nature of the ester.[1] | Add solid NaCl to saturate the aqueous phase.[1] Allow longer settling time. |

References

-

PubChem. (n.d.).[1] 2-Hydroxypropan-2-yl 2-ethylhexanoate (Compound Summary).[1][5] National Library of Medicine.[1] Retrieved October 2023, from [Link]

-

Food and Agriculture Organization (FAO). (2006).[1] Propylene Glycol Esters of Fatty Acids: Monograph 1. JECFA (Joint FAO/WHO Expert Committee on Food Additives).[1][4] Retrieved October 2023, from [Link]

-

Google Patents. (1972).[1] US3669848A: Purifying propylene glycol monoesters using vacuum distillation.[1] Retrieved October 2023, from [1]

-

ResearchGate. (2019).[1] Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved October 2023, from [Link]

Sources

- 1. Propylene Glycol Diethylhexanoate | C19H36O4 | CID 21960538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Propylene glycol monohexanoate | C9H18O3 | CID 11073907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-hydroxypropyl 2-ethyl hexanoate, 58921-10-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

Application Note: Quantitative Analysis of 2-Hydroxypropyl 2-ethylhexanoate in Cosmetic Cream Matrices by LC-MS/MS

Introduction

2-Hydroxypropyl 2-ethylhexanoate is an ester increasingly utilized in the cosmetics industry as an emollient and skin-conditioning agent. Its presence in complex matrices such as creams, lotions, and sunscreens necessitates the development of robust and reliable analytical methods for its quantification. This is crucial for quality control during manufacturing, stability testing of final products, and ensuring compliance with regulatory standards. This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 2-Hydroxypropyl 2-ethylhexanoate in a representative cosmetic cream matrix.

The inherent complexity of cosmetic formulations, which often contain a multitude of oils, waxes, emulsifiers, and active ingredients, presents a significant analytical challenge due to potential matrix effects. The methodology described herein employs a straightforward sample preparation protocol involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for effective analyte isolation and matrix component removal. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from sample preparation to data analysis. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[1]

Materials and Methods

Reagents and Chemicals

-

2-Hydroxypropyl 2-ethylhexanoate (purity ≥98%)

-

2-Hydroxypropyl heptanoate (Internal Standard, IS, purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Generic cosmetic cream base (placebo)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

LC-MS/MS Method Parameters

The optimization of LC-MS/MS parameters is critical for achieving the desired sensitivity and selectivity. The following conditions were determined to be optimal for the analysis of 2-Hydroxypropyl 2-ethylhexanoate.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 Reversed-Phase, 2.1 mm x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| 2-Hydroxypropyl 2-ethylhexanoate | 203.2 [M+H]⁺ |

| Internal Standard (IS) | Precursor Ion (m/z) |

| 2-Hydroxypropyl heptanoate | 189.2 [M+H]⁺ |

Rationale for Parameter Selection:

-

ESI Positive Mode: The presence of oxygen atoms in the ester and hydroxyl groups makes the analyte amenable to protonation, forming [M+H]⁺ ions in positive mode ESI.

-

MRM Transitions: The precursor ion for the analyte is its protonated molecule. The product ions are characteristic fragments resulting from the cleavage of the ester bond and subsequent neutral losses. The selection of two transitions enhances the specificity of the method.

-

Internal Standard: 2-Hydroxypropyl heptanoate was chosen as the internal standard due to its structural similarity and similar chromatographic behavior to the analyte, ensuring it effectively compensates for variations during sample preparation and injection. It is also not expected to be present in cosmetic formulations.

-

Chromatography: A C18 column provides good retention and separation for moderately polar compounds like 2-Hydroxypropyl 2-ethylhexanoate. The gradient elution with acetonitrile and water allows for efficient separation from matrix components and a relatively short run time.

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Hydroxypropyl 2-ethylhexanoate and 2-Hydroxypropyl heptanoate (IS) in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with methanol:acetonitrile (50:50, v/v) to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol:acetonitrile (50:50, v/v).

-

Calibration Standards: To 95 µL of each working standard solution, add 5 µL of the IS working solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) from a separate weighing of the analyte stock solution. These are then spiked into the placebo cosmetic cream and processed alongside the unknown samples.

Protocol 2: Sample Preparation from Cosmetic Cream Matrix

The following diagram illustrates the sample preparation workflow:

Caption: Workflow for the extraction of 2-Hydroxypropyl 2-ethylhexanoate from cream.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 0.1 g (± 0.005 g) of the cosmetic cream into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL IS working solution to each sample, QC, and a blank matrix sample.

-

Liquid-Liquid Extraction:

-

Add 1 mL of a hexane:dichloromethane (1:1, v/v) mixture to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of the cream matrix.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

Carefully transfer the upper organic supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the LLE step onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water:methanol (80:20, v/v) to remove polar interferences.

-

Elute the analyte and internal standard with 2 mL of acetonitrile into a clean collection tube.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of methanol:acetonitrile (50:50, v/v).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Procedure | Acceptance Criteria |

| Specificity | Analysis of blank cream matrix, matrix spiked with IS, and matrix spiked with analyte and IS. | No interfering peaks at the retention times of the analyte and IS. |

| Linearity and Range | Analysis of a calibration curve with at least 6 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Analysis of QC samples at three concentration levels (n=6 at each level). | Mean recovery within 85-115% of the nominal value. |

| Precision | ||

| Repeatability | Analysis of QC samples at three concentration levels (n=6 at each level) on the same day. | Relative Standard Deviation (RSD) ≤ 15%. |

| Intermediate Precision | Analysis of QC samples at three concentration levels on three different days by two different analysts. | RSD ≤ 20%. |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Reportable value. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10:1; Accuracy within 80-120%; Precision (RSD) ≤ 20%. |

| Robustness | Deliberate small variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1). | No significant impact on the results (RSD of results ≤ 15%). |

Data Analysis and Visualization

The overall analytical process is summarized in the following diagram:

Caption: Overall analytical workflow for the quantification of the analyte.